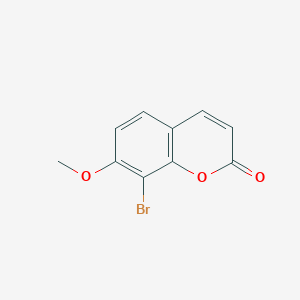

8-Bromo-7-methoxycoumarin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-7-methoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Photochemistry

The synthesis of 8-bromo-7-methoxycoumarin involves the bromination of 7-methoxycoumarin, which can be achieved through various methods. One notable approach includes the use of 4-bromomethyl-7-methoxycoumarin treated with tetra-n-butylammonium salts of cyclic nucleotides, resulting in caged derivatives that are resistant to hydrolysis . These derivatives can release biologically active compounds upon photolysis, making them valuable for studying cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel hybrid coumarin derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, specific compounds demonstrated significant inhibition of β-tubulin polymerization and sulfatase activity, leading to cell-cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Mechanism | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound 6 | MCF-7 | Inhibition of β-tubulin | 0.206 | Induces S phase arrest |

| Compound 4 | MDA-MB-231 | Inhibition of sulfatase | - | Promising candidate for further study |

Photochemical Applications

This compound serves as a caged compound that can be activated by light to release cyclic nucleotides such as 8-bromoadenosine cyclic monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic monophosphate (8-Br-cGMP). These compounds are useful in physiological studies to manipulate intracellular signaling pathways rapidly . The ability to control the release of these nucleotides with light provides researchers with a powerful tool for studying cellular responses in real-time.

Analytical Applications

The compound is also utilized as a derivatization reagent in analytical chemistry. It has been employed in high-performance liquid chromatography (HPLC) for the detection of various biological substances, including drugs and metabolites. For example, it has been used to enhance the fluorescence detection of sodium monofluoroacetate and to determine levels of 5-fluorouracil in human plasma .

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Substance |

|---|---|---|

| HPLC Detection | Derivatization | 5-Fluorouracil |

| Fluorescence Detection | HPLC | Sodium Monofluoroacetate |

| TLC and HPLC Separation | Fluorometric Analysis | Naturally Occurring Acids |

属性

IUPAC Name |

8-bromo-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBGDLPWVIBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169283 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172427-05-3 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。